4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol
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Overview
Description
4-[4-[(1-tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol is a member of piperazines.
Scientific Research Applications
Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs) like 4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol are utilized in various products to prevent oxidation. Their environmental presence has been confirmed in indoor dust, air particulates, sea sediment, and river water. Notably, SPAs and their transformation products have been detected in human tissues, indicating widespread exposure through food, dust, and personal care products. Research underscores the need for novel SPAs that are less toxic and have reduced environmental impact (Liu & Mabury, 2020).
Biological Activities of Synthetic Derivatives
The review on phenothiazines reveals their significant biological activities, including antibacterial, antifungal, and anticancer properties, suggesting a potential interest in derivatives of this compound for similar applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
DNA Interaction Studies
Compounds like Hoechst 33258, with structural similarities to the target molecule, are known for their strong binding to the minor groove of DNA, indicating potential uses in chromosomal staining and analysis (Issar & Kakkar, 2013).
Enzyme Inhibition for Drug Development
Research into chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the relevance of structurally related compounds in understanding drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Synthesis and Application in Organic Chemistry
Studies on the synthesis and application of compounds with complex structures, including those similar to this compound, underscore their potential in creating novel organic materials with specific optoelectronic properties (Lipunova et al., 2018).
Properties
Molecular Formula |
C21H27N7O |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[4-[(1-tert-butyltetrazol-5-yl)-pyridin-4-ylmethyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C21H27N7O/c1-21(2,3)28-20(23-24-25-28)19(16-8-10-22-11-9-16)27-14-12-26(13-15-27)17-4-6-18(29)7-5-17/h4-11,19,29H,12-15H2,1-3H3 |
InChI Key |
WECIZJXZKLDXGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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